(3-Formyl-indol-1-yl)-acetic acid ethyl ester
Overview
Description
(3-Formyl-indol-1-yl)-acetic acid ethyl ester: is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a formyl group at the third position and an acetic acid ethyl ester moiety at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-indol-1-yl)-acetic acid ethyl ester typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formylation: The indole ring is then formylated at the third position using a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Esterification: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Formyl-indol-1-yl)-acetic acid ethyl ester can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.
Reduction: The compound can also undergo reduction reactions, where the formyl group is reduced to an alcohol group.
Substitution: The indole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions typically involve reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: The major product is (3-Carboxy-indol-1-yl)-acetic acid ethyl ester.
Reduction: The major product is (3-Hydroxymethyl-indol-1-yl)-acetic acid ethyl ester.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-Formyl-indol-1-yl)-acetic acid ethyl ester is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology:
Biological Probes: The compound is used as a biological probe to study enzyme activities and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Industry:
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-Formyl-indol-1-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The indole ring can interact with aromatic residues in proteins, affecting their structure and function. These interactions can lead to changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
- (3-Formyl-indol-1-yl)-acetic acid methyl ester
- (3-Formyl-indol-1-yl)-acetic acid
- (3-Formyl-indol-1-yl)-acetamide
Comparison:
- (3-Formyl-indol-1-yl)-acetic acid ethyl ester is unique due to the presence of the ethyl ester moiety, which can influence its solubility, reactivity, and biological activity compared to its methyl ester and free acid counterparts.
- The compound’s formyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
- The indole ring imparts aromaticity and potential for π-π interactions, which are important for its biological and material science applications.
Properties
IUPAC Name |
ethyl 2-(3-formylindol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)8-14-7-10(9-15)11-5-3-4-6-12(11)14/h3-7,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKKLZGZHIBOBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355454 | |
Record name | Ethyl (3-formyl-1H-indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27065-94-7 | |
Record name | Ethyl (3-formyl-1H-indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.